N-Cbz-3-methyl-DL-valine Methyl Ester N-Cbz-3-methyl-DL-valine Methyl Ester
Brand Name: Vulcanchem
CAS No.: 141971-09-7
VCID: VC0124229
InChI: InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)
SMILES: CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C15H21NO4
Molecular Weight: 279.336

N-Cbz-3-methyl-DL-valine Methyl Ester

CAS No.: 141971-09-7

Cat. No.: VC0124229

Molecular Formula: C15H21NO4

Molecular Weight: 279.336

* For research use only. Not for human or veterinary use.

N-Cbz-3-methyl-DL-valine Methyl Ester - 141971-09-7

Specification

CAS No. 141971-09-7
Molecular Formula C15H21NO4
Molecular Weight 279.336
IUPAC Name methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)
Standard InChI Key DKFCAJVCJLEMTJ-UHFFFAOYSA-N
SMILES CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Properties

N-Cbz-3-methyl-DL-valine Methyl Ester (CAS No.: 141971-09-7) is a derivative of the amino acid valine, modified with a carbobenzyloxy (Cbz) protecting group and a methyl ester group. The compound has a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.336 g/mol . The IUPAC name for this compound is methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate.

Physical and Chemical Properties

The compound typically appears as white powder and is characterized by its ability to enhance the biological activity and stability of peptides. Its structure contains a Cbz protecting group that shields the amino function from unwanted reactions during synthesis processes, making it particularly valuable in peptide chemistry.

PropertyValueReference
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.336 g/mol
CAS Number141971-09-7
SMILES NotationCC(C)(C)C(C(OC)=O)NC(OCC1=CC=CC=C1)=O
Physical AppearanceWhite powder
Storage RecommendationAmbient temperature

Structural Significance

The presence of the 3-methyl group in N-Cbz-3-methyl-DL-valine Methyl Ester significantly influences its steric and electronic properties, differentiating it from similar valine derivatives. This structural feature makes it particularly suitable for the synthesis of peptides with specific structural requirements. The racemic nature (DL) of the compound provides versatility in applications where stereochemistry plays an important role.

Synthesis Methods

The synthesis of N-Cbz-3-methyl-DL-valine Methyl Ester involves two primary steps that are crucial for obtaining the desired compound with high purity.

Laboratory Synthesis

The standard synthesis pathway involves two sequential steps:

  • Protection of the Amino Group: The amino group of 3-methyl-DL-valine is protected with a carbobenzyloxy (Cbz) group, typically using benzyl chloroformate under basic conditions.

  • Esterification of the Carboxyl Group: The carboxyl group is converted to a methyl ester using methanol, often facilitated by a catalyst such as thionyl chloride or sulfuric acid.

The reaction conditions typically include the use of dichloromethane as a solvent and a base such as diisopropylethylamine (DIEA) to facilitate the reaction process.

Industrial Production Methods

In industrial settings, the synthesis of N-Cbz-3-methyl-DL-valine Methyl Ester is adapted for large-scale production using:

  • Automated reactors with precise temperature and pressure controls

  • Continuous flow processes that ensure consistent product quality

  • Optimized reaction conditions to maximize yield and purity

This compound is frequently produced in bulk for research applications and pharmaceutical development due to its importance in peptide synthesis.

Chemical Reactions

N-Cbz-3-methyl-DL-valine Methyl Ester participates in several important chemical reactions that make it valuable for synthetic chemistry and peptide research.

Deprotection Reactions

The Cbz protecting group can be selectively removed through catalytic hydrogenation, typically using palladium on carbon (Pd-C) as a catalyst and hydrogen gas (H₂). This selective deprotection allows for the sequential addition of amino acids in peptide synthesis, making the compound particularly useful in controlled peptide formation.

Hydrolysis Reactions

The methyl ester group can undergo hydrolysis under either acidic or basic conditions:

  • Acidic hydrolysis: Using mineral acids such as HCl

  • Basic hydrolysis: Using bases such as NaOH

These hydrolysis reactions yield the corresponding carboxylic acid derivative, which can be further utilized in peptide coupling reactions.

Reaction Conditions and Products

Reaction TypeReagentsConditionsMajor Products
Cbz DeprotectionPd-C, H₂Room temperature, atmospheric pressure3-methyl-DL-valine methyl ester
Ester HydrolysisNaOH or HClAqueous solution, mild heatingN-Cbz-3-methyl-DL-valine
Complete DeprotectionPd-C, H₂ followed by HCl/NaOHSequential reactions3-methyl-DL-valine

Applications in Peptide Synthesis

N-Cbz-3-methyl-DL-valine Methyl Ester serves as a valuable building block in peptide synthesis, contributing to the development of modified peptides with enhanced properties.

Role in Peptide Formation

The compound facilitates the formation of complex peptide structures due to the selective protection and deprotection capabilities offered by the Cbz group. This selectivity is crucial for controlling the sequential addition of amino acids in peptide synthesis protocols.

Enhanced Peptide Stability

Research has demonstrated that incorporating N-Cbz-3-methyl-DL-valine Methyl Ester into peptide structures can significantly enhance their stability. In studies focused on cyclic peptides, the use of this compound resulted in higher yields and improved stability of the final products compared to traditional synthesis methods.

Improved Biological Interactions

The modified peptides containing this compound have shown better interactions with biological targets, highlighting its utility in drug design. The structural features introduced by N-Cbz-3-methyl-DL-valine Methyl Ester can influence binding affinity and specificity, which are critical parameters in the development of peptide-based therapeutics.

Pharmaceutical and Biochemical Applications

The versatility of N-Cbz-3-methyl-DL-valine Methyl Ester extends to various pharmaceutical and biochemical applications, particularly in drug development and fundamental research.

Drug Formulation

This compound plays a significant role in pharmaceutical development, particularly for drugs targeting neurological disorders. Its structure allows it to mimic amino acids, potentially influencing neurotransmitter pathways and enhancing drug efficacy.

Protein Folding and Enzyme Activity Studies

In biochemical research, N-Cbz-3-methyl-DL-valine Methyl Ester is employed to study protein folding mechanisms and enzyme activities. By utilizing this compound, researchers can explore the effects of amino acid modifications on protein structure and function.

Enzyme Kinetics Research

Studies in enzyme kinetics have utilized this compound to investigate the impact of structural changes on enzyme activity. Research findings indicate that specific modifications can significantly enhance catalytic efficiency, providing valuable insights into enzyme design for therapeutic applications.

Comparative Analysis with Similar Compounds

Understanding how N-Cbz-3-methyl-DL-valine Methyl Ester compares to similar compounds helps researchers select the most appropriate reagent for specific applications.

Structural Comparisons

CompoundKey Structural DifferencesImplications for Use
N-Cbz-L-valine Methyl EsterLacks 3-methyl group; single enantiomerDifferent steric properties; potential for higher stereoselectivity
N-Cbz-DL-valine Methyl EsterLacks 3-methyl group; racemic mixtureComparable racemic profile but different steric hindrance
N-Boc-3-methyl-DL-valine Methyl EsterContains Boc instead of Cbz protecting groupDifferent deprotection conditions; orthogonal protection strategy

Functional Differences

The presence of the 3-methyl group in N-Cbz-3-methyl-DL-valine Methyl Ester provides unique steric and electronic properties that can influence reactivity and selectivity in peptide synthesis. These properties make it particularly useful in the synthesis of peptides with specific structural requirements that cannot be achieved with standard valine derivatives.

Biological Activity

Research into the biological activities of N-Cbz-3-methyl-DL-valine Methyl Ester and its derivatives has revealed several promising applications in therapeutic contexts.

Prodrug Development

This compound has been explored in the context of prodrug formulations designed to improve the pharmacokinetic properties of active drugs. Research indicates that derivatives containing N-Cbz-3-methyl-DL-valine can significantly increase the bioavailability of parent compounds through enhanced transport mechanisms and increased lipophilicity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of amino acid derivatives, including N-Cbz-3-methyl-DL-valine Methyl Ester. The compound has shown activity against various bacterial strains, attributed to its ability to disrupt bacterial membranes through electrostatic interactions and hydrophobic effects.

Research Methodologies

Advanced research methodologies are essential for optimizing the synthesis and applications of N-Cbz-3-methyl-DL-valine Methyl Ester.

Analytical Techniques

The compound's purity and structural integrity can be assessed using various analytical techniques:

  • Chiral chromatography for assessing enantiomeric purity

  • GC-MS or LC-MS for confirming identity and detecting byproducts

  • NMR spectroscopy for structural characterization

Stability Studies

Stability studies are crucial for understanding how N-Cbz-3-methyl-DL-valine Methyl Ester behaves under various storage and reaction conditions. These studies typically involve:

  • Accelerated degradation studies under stress conditions (pH extremes, heat, light)

  • Monitoring decomposition via stability-indicating assays

  • Comparing initial vs. post-storage purity metrics

Enzymatic Assays

Enzymatic assays can be adapted to study N-Cbz-3-methyl-DL-valine Methyl Ester as a substrate or inhibitor in various biological systems:

  • Activity-based profiling with kinetic assays

  • Dose-response curves for IC₅₀ determinations

  • Substrate specificity comparisons

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator